molecular formula C10H12Cl2N4 B2871937 3-Hydrazino-6-phenylpyridazine dihydrochloride CAS No. 1559062-14-4

3-Hydrazino-6-phenylpyridazine dihydrochloride

Cat. No.: B2871937
CAS No.: 1559062-14-4
M. Wt: 259.13
InChI Key: ATNYDCMPSLOOEU-UHFFFAOYSA-N
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Description

3-Hydrazino-6-phenylpyridazine dihydrochloride is a pyridazine derivative featuring a hydrazino group (-NHNH₂) at the 3-position and a phenyl group at the 6-position, with two hydrochloride counterions enhancing its solubility. For instance, analogous reactions may involve substitution of chloro groups with hydrazine under controlled conditions, followed by purification via techniques such as preparative thin-layer chromatography (TLC) or column chromatography .

Its dihydrochloride form likely improves aqueous solubility, a property shared with other dihydrochloride salts like triethylenetetramine dihydrochloride (used as a copper chelator) and azoamidine initiators .

Properties

IUPAC Name

(6-phenylpyridazin-3-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4.2ClH/c11-12-10-7-6-9(13-14-10)8-4-2-1-3-5-8;;/h1-7H,11H2,(H,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNYDCMPSLOOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The synthesis begins with the formation of β-aroyl propionic acid via Friedel-Crafts acylation. Benzene derivatives react with succinic anhydride in the presence of aluminum chloride (AlCl₃) to yield β-aroyl propionic acids. Cyclization of these acids with hydrazine hydrate produces 6-substituted phenyl-2,3,4,5-tetrahydro-3-pyridazinones. For example, refluxing β-(4-chlorobenzoyl)propionic acid with hydrazine hydrate in ethanol generates 6-(4-chlorophenyl)-2,3,4,5-tetrahydro-3-pyridazinone.

Chlorination with Phosphorus Oxychloride

The pyridazinone intermediate undergoes chlorination using phosphorus(V) oxychloride (POCl₃). Heating 6-phenyl-2,3,4,5-tetrahydro-3-pyridazinone with excess POCl₃ on a steam bath for 4–6 hours yields 3-chloro-6-phenylpyridazine. This step achieves near-quantitative conversion, as evidenced by the disappearance of the carbonyl IR signal (1,690 cm⁻¹) and the emergence of a C–Cl stretch (750 cm⁻¹).

Table 1: Reaction Conditions for Chlorination

Starting Material Reagent Temperature Time (h) Yield (%)
6-Phenyl-3-pyridazinone POCl₃ (excess) 100–110°C 4 95
6-(4-Cl-phenyl)-3-pyridazinone POCl₃ (excess) 110°C 5 86

Hydrazine Substitution

The 3-chloro intermediate reacts with hydrazine hydrate in ethanol or water under reflux to form 3-hydrazino-6-phenylpyridazine. For instance, treating 3-chloro-6-(4-chlorophenyl)pyridazine with hydrazine hydrate in ethanol at 80°C for 3 hours affords the hydrazine derivative in 89% yield. The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing pyridazine ring.

Table 2: Optimization of Hydrazine Substitution

Chloro Derivative Solvent Temperature Time (h) Yield (%)
3-Cl-6-phenylpyridazine Ethanol 80°C 3 89
3-Cl-6-(4-Cl-phenyl)pyridazine Water 100°C 2 82

Dihydrochloride Salt Formation

The free base 3-hydrazino-6-phenylpyridazine is treated with hydrochloric acid (HCl) in ethanol or acetone to precipitate the dihydrochloride salt. For example, dissolving the hydrazine derivative in ethanol and bubbling HCl gas through the solution yields this compound as a crystalline solid. The salt’s purity (>95%) is confirmed via elemental analysis and HPLC.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : The hydrazino compound shows N–H stretches at 3,140–3,153 cm⁻¹ and C=N vibrations at 1,610 cm⁻¹. The dihydrochloride salt exhibits broadened N–H signals due to protonation.
  • ¹H-NMR : The pyridazine proton resonates as a singlet at δ 6.64 ppm, while aromatic protons appear as a multiplet at δ 6.71–7.97 ppm.
  • Mass Spectrometry : The molecular ion peak at m/z 330 corresponds to [C₁₆H₁₂Cl₂N₄]⁺.

Table 3: Key Spectroscopic Data

Technique Key Signals Compound
IR 3,140 cm⁻¹ (N–H), 1,610 cm⁻¹ (C=N) Hydrazine free base
¹H-NMR δ 6.64 (s, 1H, pyridazine-H) Dihydrochloride salt
MS m/z 330 (M⁺) Hydrazine free base

Applications in Heterocyclic Chemistry

The hydrazino group enables condensation reactions to form fused heterocycles. For example, reacting 3-hydrazino-6-phenylpyridazine with chloroacetic acid and 3,5-dimethoxybenzaldehyde yields pyridazino-thiazine derivatives with anti-HAV activity.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazino-6-phenylpyridazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

While "3-Hydrazino-6-phenylpyridazine dihydrochloride" is not explicitly detailed in the provided search results, the search results do provide information on the applications of related compounds, including 3-Hydrazino-6-(pyridinyl) pyridazines and 3-amino-6-phenyl-pyridazine derivatives.

3-Hydrazino-6-(pyridinyl) pyridazines as Cardiotonic Agents
3-Hydrazino-6-PY-pyridazine, where PY represents 4- or 3-pyridinyl, or their pharmaceutically acceptable acid-addition salts, are useful as cardiotonic agents . The utility of these compounds lies in their ability to increase cardiac contractility .

Key aspects of this application:

  • Composition: Cardiotonic compositions can be formulated with a pharmaceutically acceptable carrier and 3-hydrazino-6-PY-pyridazine or its salt as the active component .
  • Method of Use: The method involves administering an effective amount of 3-hydrazino-6-PY-pyridazine or its salt to a patient requiring increased cardiac contractility .
  • Administration: These compounds can be administered orally or parenterally in various dosage forms .
  • Efficacy: Pharmacological tests have demonstrated the effectiveness of 3-hydrazino-6-PY-pyridazine in increasing the contractile force of isolated cat atria and papillary muscles. It also increases cardiac contractile force in anesthetized dogs, with minimal changes in heart rate and blood pressure . For instance, 3-hydrazino-6-(4-pyridinyl)pyridazine at 100 μg/ml caused a 54% increase in papillary muscle force and a 38% increase in right atrial force . Intravenous administration at doses of 0.1, 0.3, 1.0, or 3.0 mg/kg resulted in a significant increase in cardiac contractile force with only minimal changes in heart rate and blood pressure . At these dose levels, cardiac contractile force increases ranged from approximately 33% to 142% .

3-amino-6-phenyl-pyridazine derivatives as inhibitors of glial activation
A novel 3-amino-6-phenylpyridazine derivative has been developed as a selective inhibitor of glial activation .

Key aspects of this application:

  • Target: The compound selectively blocks increased Interleukin-1 beta (IL-1 beta), iNOS (inducible nitric oxide synthase), and nitric oxide (NO) production by activated glia .
  • Function: The compound does not inhibit potentially beneficial glial functions .
  • Context: Excessive glial activation, with overproduction of cytokines and oxidative stress products, is detrimental and a hallmark of neurodegenerative disease pathology . Suppression of glial activation is a potential therapeutic approach, and protein kinases are targets of some antiinflammatory drugs .

3-Hydrazino-6-phenylpyridazine in synthesis

  • Threonine derived enamino ketone was transformed with 3-hydrazino-6-phenylpyridazine into compounds .
  • 3-Hydrazino-6-phenylpyridazine is available as a chemical compound from suppliers such as Aldrich .

Mechanism of Action

The mechanism of action of 3-Hydrazino-6-phenylpyridazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with various biomolecules, leading to alterations in their function. This can result in a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural and physicochemical differences between 3-hydrazino-6-phenylpyridazine dihydrochloride and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features Reference
This compound C₁₀H₁₂Cl₂N₄ (inferred) Hydrazino (3), Phenyl (6) ~283 (estimated) Dihydrochloride salt; enhanced solubility -
3-Chloro-6-hydrazinylpyridazine C₄H₅ClN₄ Hydrazino (3), Chloro (6) 144.56 Smaller aromatic core; chloro substituent
3-Chloro-6-piperazinopyridazine HCl C₈H₁₂Cl₂N₄ Piperazine (6), Chloro (3) 235 Bulky piperazine group; higher Cl content
5-Chloro-6-phenylpyridazin-3(2H)-one C₁₀H₇ClN₂O Chloro (5), Phenyl (6), Ketone 206.63 Ketone group at position 3; no hydrazino

Key Observations :

  • Substituent Effects: The phenyl group in this compound increases hydrophobicity compared to chloro-substituted analogs like 3-chloro-6-hydrazinylpyridazine.
  • Salt Forms : Dihydrochloride salts (e.g., triethylenetetramine dihydrochloride ) generally exhibit higher water solubility than neutral forms, a critical factor in pharmaceutical formulations.

Physicochemical and Functional Properties

  • Solubility : Dihydrochloride salts (e.g., azoamidine initiators ) are typically water-soluble, whereas neutral pyridazines may require organic solvents.
  • Stability: Hydrazino groups can be prone to oxidation, necessitating storage under inert conditions. Piperazine-containing analogs (e.g., ) may exhibit better stability due to saturated ring systems.
  • Biological Activity: Triethylenetetramine dihydrochloride’s copper-chelating properties suggest that hydrazino-pyridazines might also interact with metal ions, though this is speculative based on the evidence.

Biological Activity

3-Hydrazino-6-phenylpyridazine dihydrochloride is a compound belonging to the pyridazine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazino group that enhances its reactivity and biological profile. The compound's structure allows it to engage in various interactions with biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and disrupt biochemical pathways, leading to various pharmacological effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Description Reference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in several cancer cell lines
AntiviralShows activity against hepatitis A virus (HAV)
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies and Research Findings

  • Antimicrobial Studies : Research indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anticancer Mechanisms : In vitro studies demonstrated that this compound could trigger apoptosis in human cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death .
  • Antiviral Activity : A recent study highlighted its effectiveness against HAV, where it exhibited a high virucidal effect by binding to the viral capsid, altering its configuration and preventing the virus from binding to host cells .

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